4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one typically involves a multi-step process. One common method includes the nitration of 4-methylacetophenone followed by a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups such as nitroso or amino groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents such as bromine (Br2) for halogenation or alkyl halides for alkylation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a variety of oxygenated derivatives .
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylacetophenone: A precursor in the synthesis of 4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one.
4-Nitroacetophenone: Another related compound with similar nitration and reduction properties.
4-Methyl-1-(4-methylphenyl)-2-nitropropane: A structurally similar compound with different reactivity due to the position of the nitro group.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
50610-52-1 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one |
InChI |
InChI=1S/C13H15NO3/c1-10-4-6-11(7-5-10)12(15)8-9-13(2,3)14(16)17/h4-9H,1-3H3 |
InChI Key |
CUIXOPFVRAXWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.